tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate” is a chemical compound . It is a protected amine . The compound is a powder and has a molecular weight of 215.29 .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl carbamate, involves palladium-catalyzed reactions . For instance, tert-butyl carbamate was used in the synthesis of N-Boc-protected anilines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-5-4-6-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)
. Chemical Reactions Analysis
The compound can participate in various chemical reactions. For example, tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical and Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 215.29 . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Characterization of Novel Compounds
- tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is a significant intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, which is crucial in medicinal chemistry and drug development. The crystal structure of this compound aids in understanding the substitution of the cyclopentane ring, vital for developing novel pharmaceutical agents (Ober, Marsch, Harms, & Carell, 2004).
Applications in Organic Synthesis
- The compound tert-butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate is used in creating spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. This demonstrates the compound's utility in synthesizing structurally complex and biologically active molecules (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).
Chemical Analysis and Quality Control
- A novel method involving liquid chromatography-tandem mass spectrometry has been established to characterize tert-butyl ((1S, 3R)-3-acetylcyclopentyl) Carbamate and tert-butyl (1S, 3R)-3-hydroxycyclopentyl) Carbamate genotoxic impurities in Bictegravir sodium, an active pharmaceutical ingredient. This highlights the role of such compounds in ensuring the quality and safety of pharmaceutical products (Puppala, Subbaiah, & Maheswaramma, 2022).
Potential in Drug Synthesis
- Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate is an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). This illustrates the compound's significance in the synthesis of drugs with potential therapeutic applications (Zhao, Guo, Lan, & Xu, 2017).
Development of Polymerisable Antioxidants
- Research has been conducted on synthesizing new monomeric antioxidants containing hindered phenol, using tert-butyl carbamate derivatives. This indicates the compound's potential in the creation of novel antioxidants for industrial applications (Pan, Liu, & Lau, 1998).
Safety and Hazards
The compound is considered hazardous. It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Properties
IUPAC Name |
tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-8-5-4-6-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYKJBCLLWWIHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354957-79-1 |
Source
|
Record name | tert-butyl N-[(2-hydroxycyclopentyl)methyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.